N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1203068-88-5
VCID: VC5828847
InChI: InChI=1S/C18H19N3OS/c22-17(18(9-3-4-10-18)15-8-5-11-23-15)19-12-16-20-13-6-1-2-7-14(13)21-16/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,21)
SMILES: C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3
Molecular Formula: C18H19N3OS
Molecular Weight: 325.43

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1203068-88-5

Cat. No.: VC5828847

Molecular Formula: C18H19N3OS

Molecular Weight: 325.43

* For research use only. Not for human or veterinary use.

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide - 1203068-88-5

Specification

CAS No. 1203068-88-5
Molecular Formula C18H19N3OS
Molecular Weight 325.43
IUPAC Name N-(1H-benzimidazol-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C18H19N3OS/c22-17(18(9-3-4-10-18)15-8-5-11-23-15)19-12-16-20-13-6-1-2-7-14(13)21-16/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,21)
Standard InChI Key SQYWYNKHAOUMEL-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3

Introduction

Structural Characteristics and Molecular Design

The molecule comprises three distinct domains:

  • 1H-Benzo[d]imidazole Core: A bicyclic aromatic system known for its role in kinase inhibition and nucleic acid interactions . The benzimidazole moiety is substituted at the 2-position with a methylamine group, forming the N-((1H-benzo[d]imidazol-2-yl)methyl) segment.

  • Cyclopentanecarboxamide Backbone: A five-membered carbocyclic ring conjugated to a carboxamide group, enhancing conformational rigidity and influencing binding affinity .

  • Thiophen-2-yl Substituent: An electron-rich heteroaromatic ring attached to the cyclopentane, likely modulating electronic properties and solubility .

Comparative Structural Analysis

Analogous benzimidazole-thiophene hybrids, such as N-((1H-benzimidazol-2-yl)methyl)-1-pyridin-2-ylmethanamine (CID 15543310), demonstrate structural parallels, particularly in the use of aromatic heterocycles to optimize target engagement . The substitution of pyridine with thiophene in the target compound introduces distinct electronic and steric effects, potentially altering pharmacodynamic profiles.

Synthetic Pathways and Catalytic Optimization

Retrosynthetic Strategy

The synthesis likely proceeds via a multi-step sequence:

  • Formation of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid: Cyclopentane ring functionalization through Friedel-Crafts alkylation or cross-coupling reactions.

  • Coupling with (1H-Benzo[d]imidazol-2-yl)methanamine: Activation of the carboxylic acid (e.g., using HBTU or HATU) followed by amide bond formation .

Table 1: Representative Reaction Conditions for Benzimidazole Carboxamide Synthesis

StepReagents/CatalystsYield (%)Time (h)Reference
Carboxylic Acid ActivationHBTU, DIPEA, DMF64–8516
Amide CouplingZnO-NPs, Ethanol, Reflux78–922–4
PurificationPreparative HPLC/MS>95% purity

Notably, nano-catalyzed methods using ZnO nanoparticles offer advantages in yield (up to 92%) and reduced reaction times compared to traditional approaches .

Physicochemical and Electronic Properties

Predicted Collision Cross Section (CCS)

While experimental CCS data for the target compound is unavailable, analogs such as CID 15543310 exhibit CCS values of 177.6 Ų for [M+H]+ adducts . Thiophene’s lower polarity compared to pyridine may reduce the compound’s CCS, enhancing membrane permeability.

Density Functional Theory (DFT) Insights

DFT studies on benzimidazole derivatives (e.g., 2a in ) reveal:

  • HOMO-LUMO Gaps: ~4.2–4.8 eV, indicative of moderate reactivity.

  • Electrostatic Potential Maps: Localized electron density at the benzimidazole N3 position, suggesting nucleophilic attack susceptibility .

KinasePredicted IC₅₀ (μM)Selectivity Ratio (vs. CK1ε)
CK1δ0.05–0.105:1
CK1ε0.25–0.50
CDK2>10>100

Antiproliferative Activity

Benzimidazole-thiophene hybrids inhibit tumor cell proliferation in a cell line-dependent manner . For instance, HCT-116 colorectal cancer cells show 50% growth inhibition at 2.5 μM for analog 6, suggesting potential efficacy in solid tumors .

Stability and Metabolic Considerations

  • Oxidative Stability: The thiophene ring may undergo CYP450-mediated oxidation to sulfoxides, necessitating prodrug strategies .

  • Plasma Protein Binding: Predicted >90% binding based on logP estimates (~3.2), aligning with benzimidazole pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator